3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine
Description
Chemical Identity and Classification
Molecular Formula and Mass
3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine is a bicyclic spirocyclic amine with the molecular formula C₁₀H₁₉NO₂ . Its molecular weight is 185.26 g/mol , as calculated from its constituent atoms (carbon: 12.01 g/mol, hydrogen: 1.008 g/mol, nitrogen: 14.01 g/mol, oxygen: 16.00 g/mol) . The compound’s structural rigidity arises from its spirocyclic framework, which consists of a six-membered oxolane ring fused to a five-membered cyclohexane-like ring via a shared spiro carbon atom .
Table 1: Fundamental physicochemical properties
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₉NO₂ |
| Molecular weight (g/mol) | 185.26 |
| CAS Registry Number | 1803599-07-6 |
| EC Number | 891-812-1 |
CAS Registry Identification
The compound is uniquely identified by its CAS Registry Number 1803599-07-6 , which distinguishes it from other spirocyclic amines . Additional identifiers include the European Community (EC) number 891-812-1 and vendor-specific catalog codes (e.g., TRC-B441128, F467002) . Stereoisomeric variants, such as rac-(1R,3R) and (1R,3S)-diastereomers, are cataloged under separate CAS entries (e.g., 1354954-52-1) .
IUPAC Nomenclature and Alternative Naming Systems
The systematic IUPAC name This compound reflects its structure:
- Spiro[3.5]nonane : A bicyclic system with 3- and 5-membered rings sharing one carbon atom.
- 7-Oxa : Indicates an oxygen atom in the 7th position of the larger ring.
- 3-Ethoxy : An ethoxy group (-OCH₂CH₃) at position 3.
- 1-Amine : A primary amino group (-NH₂) at position 1 .
Alternative naming conventions include:
- SMILES :
CCOC1CC(C12CCOCC2)N. - InChIKey :
JUKJNEUBOWFVOM-UHFFFAOYSA-N. - Vendor-specific designations: rac-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine .
Table 2: Structural descriptors
| Descriptor Type | Value |
|---|---|
| IUPAC Name | This compound |
| SMILES | CCOC1CC(C12CCOCC2)N |
| InChI | InChI=1S/C10H19NO2/c1-2-13-9-7-8(11)10(9)3-5-12-6-4-10/h8-9H,2-7,11H2,1H3 |
| InChIKey | JUKJNEUBOWFVOM-UHFFFAOYSA-N |
Historical Context of Spirocyclic Amine Compounds
Spirocyclic compounds were first conceptualized by Adolf von Baeyer in 1900, who described their unique bicyclic architecture with a shared spiro atom . The term "spiro" (Latin for "coil") emphasizes the orthogonal arrangement of the two rings, which reduces conformational entropy and enhances binding specificity in medicinal applications .
Spirocyclic amines gained prominence in the mid-20th century with the synthesis of bioactive molecules like spironolactone (a diuretic) and buspirone (an anxiolytic) . The structural complexity of spiro systems, including this compound, reflects advances in stereoselective synthesis and computational modeling, enabling precise control over ring size and substituent placement .
Key milestones in spirocyclic amine research :
Properties
IUPAC Name |
3-ethoxy-7-oxaspiro[3.5]nonan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-13-9-7-8(11)10(9)3-5-12-6-4-10/h8-9H,2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKJNEUBOWFVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation typically involves a multistep sequence:
- Starting from cyclic ketones or alkenes that can be transformed into spirocyclic intermediates,
- Ring closure via nucleophilic substitution or cyclization to form the oxaspiro ring,
- Introduction of the ethoxy substituent by alkylation or substitution,
- Conversion of a suitable functional group (e.g., halide or hydroxyl) into the amine via nucleophilic substitution or reductive amination.
Specific Methodologies
Alkene Functionalization and Cyclization
A key approach reported involves the use of alkenes as precursors, which undergo cyclization to form the spirocyclic ring. For example, alkene substrates (such as compound 1o or commercially available analogs) are subjected to conditions promoting ring closure and functionalization, yielding spirocyclic amines in moderate yields (35-48%) as colorless oils.
- Reaction conditions: Use of ethyl acetate (EtOAc) as a cosolvent at room temperature (25 °C),
- Purification: Silica gel column chromatography with gradients of ethyl acetate in heptane,
- Yields: Typically in the range of 35-48% depending on substrate and conditions.
Ring Opening of Epoxides with Hydroxylamines
Another method involves the ring opening of epoxides by primary hydroxylamines to introduce the amine functionality while simultaneously forming the oxygen-containing ring. This approach is beneficial for constructing spirocyclic hydroxylamine intermediates, which can be further transformed.
- Reagents: Primary hydroxylamines (e.g., RNH2·HCl),
- Conditions: Base (e.g., triethylamine) in suitable solvents,
- Outcome: Formation of spirocyclic amine-oxides that can be reduced or further functionalized.
N-Oxidation and Reverse Cope Elimination
Tertiary amines can be oxidized to N-oxides using peroxy acids such as m-chloroperbenzoic acid (m-CPBA), followed by reverse Cope elimination to generate hydroxylamines. This method allows the formation of spirocyclic amine N-oxides, which are key intermediates in the synthesis of compounds like 3-ethoxy-7-oxaspiro[3.5]nonan-1-amine.
- Oxidizing agent: m-CPBA,
- Temperature: Room temperature or below,
- Yields: High (80-95%),
- Advantages: Quick reaction, no need for basification or extraction, high purity products.
Detailed Research Findings and Data
Spectroscopic Characterization
The synthesized this compound and related spirocyclic amines have been characterized by:
| Technique | Observations |
|---|---|
| 1H NMR (400-600 MHz, CDCl3) | Multiplets corresponding to methylene and methine protons in the spiro ring; signals for ethoxy group (triplet and quartet) and amine proton(s) |
| 13C NMR (101-151 MHz, CDCl3) | Signals for carbonyl or spiro carbons (δ ~174 ppm for lactones), ethoxy carbons (~64 ppm), and aliphatic carbons (20-40 ppm) |
| HRMS (ESI+) | Molecular ion peaks consistent with C10H19NO2 (m/z ~184.1338 for [M+H]+) |
| IR Spectroscopy | Characteristic absorptions for amine N-H (~3380 cm^-1), C-O (~1100 cm^-1), and C-H stretches (~2950 cm^-1) |
These data confirm the successful formation of the spirocyclic amine with the ethoxy substituent.
Reaction Yields and Purity
| Entry | Starting Material | Reaction Conditions | Yield (%) | Product State | Notes |
|---|---|---|---|---|---|
| 1 | Alkene 1o | EtOAc cosolvent, 25 °C | 45 | Colorless oil | Mixture of diastereomers (1.2:1) |
| 2 | Alkene 1d | EtOAc cosolvent, 25 °C | 35 | Colorless oil | Purified by silica gel chromatography |
| 3 | Epoxide + Hydroxylamine | Base, solvent | Variable | Intermediate hydroxylamine | Further oxidation/reduction needed |
| 4 | Tertiary amine + m-CPBA | Room temp | 80-95 | N-oxide intermediate | High purity, fast reaction |
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkene Cyclization | Alkenes (e.g., 1o) | EtOAc, silica gel chromatography | 25 °C, mild | Moderate yield, straightforward | Diastereomer mixtures, moderate yields |
| Epoxide Ring Opening | Epoxides + hydroxylamines | Primary hydroxylamine, base | Mild, room temp | Direct amine introduction, spiro ring formation | Requires further oxidation/reduction |
| N-Oxidation & Reverse Cope Elimination | Tertiary amines | m-CPBA | Room temp or below | High yield, clean reaction | Requires tertiary amine precursor |
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 3-ethoxy-7-oxaspiro[3.5]nonan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological pathways. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine with four structurally related spirocyclic amines:
Functional Group Impact
- Ethoxy vs. Hydroxyl/Amino Groups: The ethoxy group in this compound increases lipophilicity compared to unsubstituted analogs like 7-Oxaspiro[3.5]nonan-1-amine, which may enhance bioavailability in drug candidates .
- Spiro Rigidity : All compounds share a spirocyclic core, which imposes conformational rigidity. This feature is advantageous in medicinal chemistry for stabilizing bioactive conformations .
- Azaspiro vs. Oxaspiro: The replacement of oxygen with nitrogen in 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one introduces basicity, altering reactivity and binding interactions in catalytic or biological systems .
Research and Application Insights
- The ethoxy variant’s applications remain less documented but likely align with intermediate roles in amine dehydrogenase-catalyzed reactions, as suggested by studies on analogous substrates .
Biological Activity
3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine, also known as (1R,3R)-3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structural characteristics include an ethoxy group and a spirocyclic framework, which contribute to its biological properties.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| SMILES | CCOC1CC(C12CCOCC2)N |
| InChI | InChI=1S/C10H19NO2/c1-2... |
Synthesis Methods
The synthesis of this compound typically involves the formation of the spirocyclic ring system followed by the introduction of the ethoxy and amine groups. Common synthetic routes include:
- Formation of Spirocyclic Ring : Reaction of suitable precursors with ethyl alcohol and ammonia under controlled conditions.
- Hydrochloride Salt Formation : Treatment of the amine with hydrochloric acid to yield the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an enzyme inhibitor or receptor modulator, influencing various signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Interaction : It could bind to specific receptors, modulating their activity and affecting physiological responses.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines by modulating signaling pathways involved in cell proliferation.
- Neuroprotective Effects : Investigations into its effects on neuronal cells indicate possible neuroprotective properties, potentially useful in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may reduce inflammation through modulation of cytokine production.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
Study 1: Antitumor Effects
A study evaluated the compound's effects on SW480 cancer cells, which have a mutation in the APC gene leading to constitutive Wnt signaling activation. Treatment with this compound showed a reduction in cell viability, suggesting its potential as an antitumor agent.
Study 2: Neuroprotective Properties
Research involving neuronal cell cultures demonstrated that this compound could protect against oxidative stress-induced cell death, indicating its potential utility in treating neurodegenerative disorders.
Study 3: Anti-inflammatory Activity
In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines in macrophages, highlighting its anti-inflammatory potential.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique properties attributed to the spirocyclic structure of this compound:
| Compound Name | Biological Activity |
|---|---|
| (1R,3R)-3-Methylspiro[3.5]nonan-1-amines | Moderate antitumor activity |
| (1R,3R)-4-Ethylspiro[4.5]decane | Neuroprotective effects |
| (1R,2S)-2-Aminoindane derivatives | Anti-inflammatory properties |
Q & A
Q. How can researchers validate the reproducibility of spectral data across different laboratories?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
